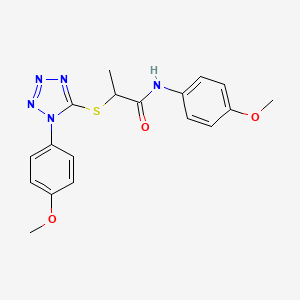

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-12(17(24)19-13-4-8-15(25-2)9-5-13)27-18-20-21-22-23(18)14-6-10-16(26-3)11-7-14/h4-12H,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHVVFUKBUMVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with azides under acidic conditions. The methoxyphenyl groups can be introduced via nucleophilic substitution reactions. The final step involves coupling the tetrazole derivative with the methoxyphenyl amide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on molecular features, synthesis, and pharmacological profiles.

Structural Analogues

2.1.1 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide (8g)

- Key Differences : Replaces the tetrazole ring with a 1,3,4-oxadiazole ring and introduces a sulfonyl-piperidine moiety.

- Synthesis : Prepared via nucleophilic substitution of hydrazinecarbothioamides, yielding 89% as a light brown solid (m.p. 104–106°C) .

- Bioactivity: Oxadiazole derivatives are known for antimicrobial activity, but specific data for 8g are unavailable.

2.1.2 2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide

- Key Differences : Ethoxy group replaces methoxy on the tetrazole-linked phenyl ring; acetamide backbone instead of propanamide.

- Synthesis : Uses α-halogenated ketones for S-alkylation, yielding derivatives with higher lipophilicity due to the ethoxy group .

- Pharmacokinetics : Ethoxy groups may increase metabolic stability compared to methoxy .

2.1.3 N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Key Differences : Fluorine substituent on the phenylamide group; positional isomerism in the tetrazole linkage.

- Molecular Weight : 341.34 g/mol, slightly lower than the target compound (391.47 g/mol) due to fluorine’s smaller atomic mass .

- Bioactivity : Fluorinated analogs often exhibit enhanced binding affinity to enzymes like cyclooxygenases, but specific studies are lacking .

Functional Analogues

2.2.1 N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

- Key Differences : Thiadiazole ring replaces the propanamide chain; isopropyl group enhances steric bulk.

- Molecular Weight : 391.47 g/mol, identical to the target compound, but differing in hydrogen-bonding capacity due to the thiadiazole .

- Synthesis : Achieved via coupling reactions with isopropyl-thiadiazole intermediates, emphasizing the role of sulfur in stabilizing the structure .

2.2.2 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

- Bioactivity : Hydroxamic acids are histone deacetylase (HDAC) inhibitors, suggesting possible epigenetic applications for this analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₇H₁₈N₆O₃S | 391.47 | Dual 4-methoxyphenyl, tetrazole-thio |

| 2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide | C₂₀H₂₂N₆O₂S | 410.50 | Ethoxy, isopropyl, acetamide |

| N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | C₁₇H₁₆FN₅O₂ | 341.34 | Fluorophenyl, tetrazole |

Research Findings and Trends

Tetrazole vs. Oxadiazole/Thiadiazole : Tetrazole-containing compounds (e.g., target compound) exhibit superior metabolic stability compared to oxadiazoles due to the aromatic stability of the tetrazole ring .

Methoxy vs.

Exceptions include hydroxamic acid derivatives (HDAC inhibition) and fluorinated analogs (COX-2 selectivity) .

Biological Activity

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antiparasitic and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

This compound features a methoxyphenyl group, a tetrazole moiety, and a thioether linkage, which are significant for its biological activity.

Antiparasitic Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antiparasitic effects. For instance, N-(4-methoxyphenyl)pentanamide , a simplified derivative, was evaluated against Toxocara canis, showing a time- and concentration-dependent reduction in parasite viability. At concentrations of 50 μM, complete immobilization occurred after 48 hours, with death observed by 72 hours . This suggests that the tetrazole and methoxyphenyl components may enhance antiparasitic activity.

Antimicrobial Activity

A series of halogenated derivatives of tetrazole compounds have demonstrated potent antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. These derivatives exhibited growth-inhibitory effects significantly stronger than first-line treatments . The presence of the methoxy group is believed to contribute to this enhanced activity.

Study 1: Evaluation Against Toxocara canis

A study assessed the effectiveness of N-(4-methoxyphenyl)pentanamide against Toxocara canis. The results indicated:

- Concentration : 50 μM

- Time to Immobilization : 48 hours

- Time to Death : 72 hours

The compound showed lower cytotoxicity compared to albendazole, indicating its potential as a safer alternative for treating parasitic infections .

Study 2: Antitubercular Activity Assessment

In another study, various tetrazole derivatives were synthesized and tested for their antitubercular properties. The findings revealed:

- Most Effective Derivatives : Halogenated tetrazoles (8a and 9a)

- Activity Comparison : 8-16 times more effective than standard treatments.

This highlights the potential of methoxy-substituted tetrazoles in developing new antitubercular agents .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. It is predicted to permeate the blood-brain barrier effectively, which is critical for central nervous system-targeting therapies .

Summary Table of Biological Activities

| Activity Type | Compound Name | Effective Concentration | Time to Effect | Cytotoxicity |

|---|---|---|---|---|

| Antiparasitic | N-(4-methoxyphenyl)pentanamide | 50 μM | Immobilization at 48h | Lower than albendazole |

| Antitubercular | Halogenated Tetrazoles (8a and 9a) | Not specified | Significant inhibition | Not specified |

Q & A

Basic Synthesis and Purification

Q: What are the critical steps in synthesizing N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamide? A:

- Step 1: Formation of the tetrazole ring via cyclization of aryl nitriles or hydrazine derivatives under acidic conditions (e.g., HCl/NaN₃) .

- Step 2: Introduction of the thioether linkage using a nucleophilic substitution reaction between a tetrazole-thiol intermediate and a halogenated propanamide derivative (e.g., 2-chloropropanamide) .

- Step 3: Final amidation with 4-methoxyaniline under reflux in ethanol or DMF, catalyzed by triethylamine .

- Key Conditions: Temperature control (60–80°C for cyclization), inert atmosphere (N₂ for thiol stability), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Structural Characterization

Q: Which analytical methods are essential for confirming the structure and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation (e.g., C₁₈H₁₈N₄O₂S: calculated 378.1154, observed 378.1156) .

- HPLC: Purity >98% using a C18 column (acetonitrile/water gradient) .

Biological Activity Assessment

Q: How can researchers evaluate the compound’s potential bioactivity? A:

- Enzyme Inhibition Assays: Test against cyclooxygenase (COX-1/COX-2) or kinases using fluorometric/colorimetric substrates (e.g., IC₅₀ determination) .

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .

Advanced: Reaction Optimization

Q: How can contradictory yields in the thioether formation step be resolved? A:

- Parameter Screening:

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify optimal reaction time (typically 6–8 hours) .

Advanced: Conflicting Bioactivity Data

Q: How to address discrepancies in reported antimicrobial activity across studies? A:

- Structural Analog Comparison: Compare substituent effects (e.g., methoxy vs. ethoxy groups) on membrane permeability using logP calculations .

- Assay Standardization: Validate protocols with reference strains (e.g., ATCC controls) and fixed inoculum sizes (1×10⁶ CFU/mL) .

- Metabolite Analysis: Use LC-MS to rule out degradation products interfering with activity measurements .

Computational Modeling

Q: What computational approaches predict binding modes with biological targets? A:

- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key interactions include hydrogen bonding between the tetrazole ring and Arg120 .

- QSAR Studies: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize activity .

Advanced Structural Analysis

Q: How to resolve ambiguities in the crystal structure of the compound? A:

- X-ray Diffraction: Refine SHELXL parameters (e.g., HKLF 4 format) to resolve disorder in the methoxyphenyl groups .

- DFT Calculations: Compare experimental and theoretical bond lengths (e.g., C-S bond: 1.78 Å vs. 1.81 Å) to validate geometry .

Stability and Degradation

Q: What methods assess the compound’s stability under physiological conditions? A:

- Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .

Advanced: Regioselectivity in Synthesis

Q: How to control regioselectivity during tetrazole ring formation? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.